ILA has been identified as a key metabolite produced by various bacterial species, particularly those residing in the human gut. These bacteria include Bifidobacterium, Lactobacillus, and Streptomyces species. [, , , , , , , , ] In the context of the gut microbiome, ILA has been recognized as a significant signaling molecule, mediating interactions between the gut microbiota and the host. [, ] It plays a role in regulating host immunity, maintaining intestinal barrier integrity, and modulating host metabolism. [, , , , , ] ILA's diverse biological activities have made it a subject of extensive research, particularly in the fields of microbiology, immunology, and metabolomics.
Indole-3-lactic acid is primarily produced by specific strains of bacteria within the human gastrointestinal tract, particularly by members of the genus Bifidobacterium and Lacticaseibacillus . It is classified as a tryptophan metabolite and belongs to the broader category of indole derivatives. This compound is notable for its role in host-microbial interactions and is considered an important mediator in gut health .
Indole-3-lactic acid can be synthesized through microbial fermentation processes. Key bacterial strains involved in its production include Bifidobacterium infantis and Lacticaseibacillus paracasei. The synthesis typically involves the following pathways:
Indole-3-lactic acid has a molecular formula of C₉H₉NO₃. Its structure consists of an indole ring fused with a lactic acid moiety. The indole portion contributes to its biological activity, while the lactic acid component enhances its solubility in biological fluids.
Indole-3-lactic acid participates in several chemical reactions that underscore its biological significance:
The mechanism of action of indole-3-lactic acid primarily involves its interaction with specific receptors:
Studies indicate that concentrations as low as 1 μM can significantly reduce inflammatory markers like interleukin-8 in intestinal epithelial cells .
Indole-3-lactic acid exhibits several notable physical and chemical properties:
These properties facilitate its bioavailability and effectiveness as a therapeutic agent.
Indole-3-lactic acid has various applications in scientific research and potential therapeutic contexts:
Indole-3-lactic acid (ILA) is a microbially derived aromatic acid metabolite originating from dietary tryptophan. The biosynthesis occurs via a two-step enzymatic pathway:
This pathway is distinct from other tryptophan-derived metabolites (e.g., indole-3-acetic acid or indole-3-propionic acid). Genomic analyses of lactic acid bacteria (LAB) reveal widespread distribution of genes encoding these enzymes, though with species-specific variations. For example, Ligilactobacillus salivarius possesses a unique indolelactate dehydrogenase enabling higher ILA yields [3]. The substrate specificity of D-LDH enzymes critically determines ILA production efficiency, with mutations at key residues (e.g., Tyr53 in Lactobacillus fermentum D-LDH) altering affinity for bulky indole substrates [6].
Enzyme | Function | Gene Prevalence | Notable Features |
---|---|---|---|
Aromatic aminotransferase | Tryptophan → Indole-3-pyruvic acid | Broad in LAB & Bifidobacterium | Shared with phenylalanine/tyrosine metabolism |
D-lactate dehydrogenase (D-LDH) | Indole-3-pyruvic acid → ILA | Variable; strain-specific | Tyr53 mutation enhances substrate range [6] |
Indolelactate dehydrogenase | Indole-3-pyruvic acid → ILA | Rare (e.g., L. salivarius) | Higher specificity for indole substrates [3] |
Bifidobacterium longum subsp. infantis (B. infantis) is a premier ILA producer, particularly in the infant gut. This subspecies efficiently converts tryptophan from breast milk into ILA, with production amplified by human milk oligosaccharides (HMOs):
ILA production varies among B. infantis strains, with ATCC 15697 producing 3.3 μg/mL under standard conditions, while clinical isolates show higher yields [1] [7].
ILA production capacity differs significantly across bacterial species and strains, influenced by genetic architecture and niche adaptation:
Genus/Species | Strain Example | ILA Yield (μg/mL) | Source | Notes |
---|---|---|---|---|
Bifidobacterium longum subsp. infantis | ATCC 15697 | 3.3 ± 0.5 | Infant gut | HMO-dependent boost [1] [7] |
Bifidobacterium breve | NITE BP-02622 (M-16V) | 4.4 ± 0.5 | Infant feces | Highest among infant-type bifidobacteria [1] |
Lactiplantibacillus plantarum | ZJ316 | 43.14 ± 1.02 | Newborn feces | Highest LAB yield [5] |
Limosilactobacillus reuteri | DSM 20016 | 4.30–30.70 | Human gut | Strain-dependent variation [10] |
Lactobacillus gasseri | LGV03 | Not quantified | Cervico-vaginal | Activates AhR in immune cells [8] |
Bifidobacterium adolescentis | ATCC 15703 | <0.005 | Adult gut | Negligible production [1] |
Key Trends:
ILA biosynthesis is profoundly influenced by substrate availability, carbon sources, and fermentation conditions:
Time: Peak ILA accumulation occurs in late exponential/early stationary phase [5].
Table 3: Fermentation Variables Impacting ILA Yield
Variable | Optimal Condition | Effect on ILA Yield | Mechanism |
---|---|---|---|
Carbon Source | HMOs (for B. infantis) | ↑ 300–400% | Induction of tryptophan catabolism genes [7] |
Tryptophan Concentration | >0.2% (w/v) | Dose-dependent increase | Precursor saturation [4] |
pH | 5.0–6.0 | ↑ 50–70% vs. pH <4.5 | Enzyme stability & expression [9] |
Growth Phase | Late exponential | Peak production | Resource allocation to secondary metabolites [5] |
Figure: Structural Basis of Substrate Specificity in D-LDH. The enzyme active site (e.g., in L. fermentum) contains a hydrophobic pocket (Tyr53, Phe299, Met308) accommodating indole rings. Mutations at Tyr53 broaden substrate range to bulky aromatic groups [6].
Concluding RemarksILA biosynthesis is a specialized metabolic trait concentrated in infant-gut associated Bifidobacterium and plant-adapted Lactobacillus strains. Its production is dynamically regulated by substrate availability (tryptophan/HMOs), genetic determinants (D-LDH variants), and ecological niche. Future strain engineering targeting D-LDH substrate specificity could enhance ILA yields for therapeutic applications.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7